basic properties of copper indium selenide
basic properties of copper indium selenide
An In-depth Technical Guide on the Core Properties of Copper Indium Selenide (B1212193)
Copper Indium Selenide (CuInSe₂, or CIS) is a ternary I-III-VI₂ semiconductor compound that has garnered significant scientific interest due to its exceptional optoelectronic properties. It serves as a foundational material for thin-film photovoltaic technologies, offering high absorption coefficients and a direct band gap well-matched to the solar spectrum.[1][2][3] This guide provides a detailed overview of the fundamental structural, electronic, optical, thermal, and mechanical properties of CIS, along with generalized protocols for its synthesis and characterization.
Crystal Structure
Copper Indium Selenide crystallizes in a tetragonal chalcopyrite structure.[4][5] This structure can be visualized as a superlattice of two stacked zincblende unit cells, where the zinc atoms are replaced alternately by copper and indium atoms. Each atom (Cu, In, Se) is tetrahedrally bonded to four neighboring atoms.[4][6] The space group for this structure is I-42d.[7][8]
The precise arrangement of atoms within the chalcopyrite lattice gives rise to the material's unique electronic and optical characteristics. The bond lengths for Cu-Se are typically around 2.42–2.45 Å, while the In-Se bonds are longer, at approximately 2.62–2.66 Å.[4][8]
Core Physical and Chemical Properties
The quantitative properties of Copper Indium Selenide are summarized in the tables below. These values represent typical findings at room temperature (300 K) unless otherwise specified.
Table 1: General and Structural Properties of CuInSe₂
| Property | Value | Citations |
|---|---|---|
| Chemical Formula | CuInSe₂ | [1] |
| Crystal Structure | Chalcopyrite (Tetragonal) | [4][5][7] |
| Space Group | I-42d (No. 122) | [4][7] |
| Lattice Constant, a | 5.781 Å | [7] |
| Lattice Constant, c | 11.552 - 11.62 Å | [7][9] |
| c/a Ratio | ~2.0 | [7][9] |
| Density | 5.77 g/cm³ | [7] |
| Melting Point | 1260 K (987 °C) |[7] |
Table 2: Electronic Properties of CuInSe₂
| Property | Value | Citations |
|---|---|---|
| Band Gap (Direct) | 1.01 - 1.04 eV | [3][6][7] |
| Temperature Coefficient of Band Gap | -1.1 x 10⁻⁴ eV/K (100-300 K) | [7] |
| Intrinsic Carrier Type | p-type (due to Cu vacancies) | [3][7] |
| Electron Mobility (μn) | (6 ± 3) cm²/V·s | [7] |
| Hole Mobility (μp) | (3.1 ± 0.15) cm²/V·s | [7] |
| Electron Effective Mass (mₑ)* | 0.077 - 0.087 m₀ | [7] |
| Hole Effective Mass (mₕ)* | 0.087 m₀ | [7] |
| Static Dielectric Constant (ε₀) | 15.2 (E || c), 16.0 (E ⊥ c) |[7] |
Table 3: Optical Properties of CuInSe₂
| Property | Value | Citations |
|---|---|---|
| Absorption Coefficient (α) | > 10⁴ cm⁻¹ in the visible range | [7][10][11] |
| Refractive Index (n) | 2.5 - 2.7 (for hv = 0.5-0.9 eV) |[7] |
Table 4: Thermal and Mechanical Properties of CuInSe₂
| Property | Value | Citations |
|---|---|---|
| Coefficient of Thermal Expansion (a-axis) | 11.23 x 10⁻⁶ K⁻¹ | [7] |
| Coefficient of Thermal Expansion (c-axis) | 7.90 x 10⁻⁶ K⁻¹ | [7] |
| Thermal Conductivity (k) | 0.039 W/cm·K (at 313 K) | [9] |
| Debye Temperature | 243.7 K | [7] |
| Bulk Modulus | 4.82 x 10¹² Pa |[7] |
Synthesis and Experimental Protocols
CIS can be synthesized through various methods, including co-evaporation, sputtering, and solution-based chemical routes like solvothermal synthesis.[3][12][13][14] Solution-based methods are often favored in research settings for their low cost and control over nanoparticle morphology.
General Workflow for Solvothermal Synthesis of CIS Nanoparticles
The solvothermal method involves a chemical reaction in a sealed vessel (autoclave) where precursors are dissolved in a solvent at temperatures above its boiling point. This process facilitates the formation of crystalline nanoparticles.
Key Experimental Protocols
A. Crystal Structure Determination via X-Ray Diffraction (XRD)
XRD is the primary technique for confirming the crystal structure and phase purity of synthesized CIS.
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Objective: To identify the chalcopyrite crystal phase of CuInSe₂ and determine lattice parameters and crystallite size.
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Sample Preparation:
-
Thin Films: The film on its substrate is mounted directly onto the sample holder. Proper alignment is critical to ensure the X-ray beam interacts correctly with the film surface.[15][16]
-
Powders (Nanoparticles): The nanoparticle powder is densely packed into a sample holder with a flat, smooth surface to minimize background noise and preferred orientation.
-
-
Instrumentation & Measurement:
-
A diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
-
For thin films, a Grazing Incidence XRD (GIXRD) setup is often preferred. In this mode, the incident X-ray beam is fixed at a very small angle (e.g., 0.5-2°) relative to the sample surface. This increases the path length of the X-rays within the film, enhancing the signal from the film while minimizing signal from the substrate.[17]
-
A standard Bragg-Brentano (θ/2θ) scan is performed over a 2θ range (e.g., 10° to 80°). The detector moves at twice the speed of the incident angle change.
-
-
Data Analysis:
-
The resulting diffractogram (Intensity vs. 2θ) is analyzed to identify peak positions.
-
These peaks are compared to standard diffraction patterns from databases (e.g., JCPDS card No. 40-1487 for tetragonal CIS).[3][9]
-
The presence of characteristic peaks for the (112), (220)/(204), and (312)/(116) planes confirms the chalcopyrite structure.
-
The Scherrer equation can be used to estimate the average crystallite size from the broadening of the diffraction peaks.
-
B. Optical Band Gap Determination via UV-Vis Spectroscopy
UV-Vis spectroscopy is used to measure the light absorption properties of the material, from which the optical band gap can be calculated.
-
Objective: To determine the direct band gap energy (Eg) of CuInSe₂.
-
Sample Preparation:
-
Thin Films: The film on a transparent substrate (like glass) is placed in the spectrophotometer's sample holder. A blank substrate is used as a reference to subtract absorption from the substrate itself.
-
Nanoparticles: Nanoparticles are dispersed in a transparent solvent (e.g., toluene (B28343) or hexane) to form a stable colloidal suspension.[18] The suspension is placed in a quartz cuvette for measurement.[19]
-
-
Instrumentation & Measurement:
-
A dual-beam UV-Vis spectrophotometer is used to measure the absorbance (A) or transmittance (T) of the sample over a wavelength range that covers the material's absorption edge (e.g., 300-1400 nm).
-
-
Data Analysis (Tauc Plot Method):
-
The absorption coefficient (α) is calculated from the absorbance (A) and the film thickness or path length (d) using the formula: α = 2.303 * A / d.
-
For a direct band gap semiconductor like CIS, the relationship between the absorption coefficient and photon energy (hν) is given by the Tauc relation: (αhν)² = B(hν - Eg), where B is a constant.
-
A Tauc plot is generated by plotting (αhν)² on the y-axis versus photon energy (hν) on the x-axis.[20][21]
-
The linear portion of the plot is extrapolated to the x-axis. The x-intercept of this line gives the value of the direct optical band gap (Eg).[20]
-
References
- 1. Copper indium gallium selenide - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. ijsat.org [ijsat.org]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. researchgate.net [researchgate.net]
- 6. chalcogen.ro [chalcogen.ro]
- 7. pveducation.org [pveducation.org]
- 8. mp-22811: InCuSe2 (tetragonal, I-42d, 122) [legacy.materialsproject.org]
- 9. bjp-bg.com [bjp-bg.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Large-Scale Synthesis of Semiconducting Cu(In,Ga)Se2 Nanoparticles for Screen Printing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Back-to-Basics tutorial: X-ray diffraction of thin films | CoLab [colab.ws]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ossila.com [ossila.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
